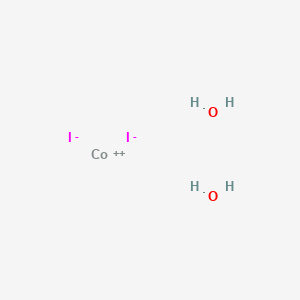

Cobalt(2+);diiodide;dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt(2+);diiodide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJGBKYNIRFTKD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Co+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.773 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Cobalt(II) Iodide Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cobalt(II) iodide dihydrate (CoI₂·2H₂O), a compound with applications in catalysis and as a precursor for other cobalt-containing materials. The document details experimental protocols, presents key data in a structured format, and illustrates the synthesis workflow.

Introduction

Cobalt(II) iodide is an inorganic compound that exists in several forms, including the anhydrous salt (CoI₂) and various hydrates, most commonly the hexahydrate (CoI₂(H₂O)₆) and the dihydrate (CoI₂·2H₂O).[1] The dihydrate is a brownish-red crystalline solid.[2] This guide focuses on the synthesis of cobalt(II) iodide dihydrate, providing detailed methodologies for its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of cobalt(II) iodide and its dihydrate form is presented in the table below. This data is crucial for handling, characterization, and application of the compound.

| Property | Value | Reference |

| Molecular Formula | CoH₄I₂O₂ | [2] |

| Formula Weight | 348.77 g/mol | [2] |

| Appearance | Brownish-red crystal | [2][3] |

| Melting Point | 99-101°C (decomposes) | [2] |

| Density | 2.90 g/cm³ | [2] |

| Solubility in Water | Soluble, solution color varies with temperature | [2] |

| Anhydrous CoI₂ Molar Mass | 312.7421 g/mol | [1] |

| Anhydrous CoI₂ Melting Point | 515-520 °C (under vacuum) | [1] |

| Anhydrous CoI₂ Boiling Point | 570 °C | [1] |

Synthesis Methodologies

The synthesis of cobalt(II) iodide hydrates can be achieved through several routes. The most common laboratory preparations involve the reaction of cobalt precursors with a source of iodide. Two primary methods are detailed below.

Method 1: Reaction of Cobalt(II) Oxide with Hydroiodic Acid

This method is a straightforward acid-base reaction that yields the hydrated form of cobalt(II) iodide. The hexahydrate is typically formed, which can then be carefully dehydrated to obtain the dihydrate.

Reaction: CoO(s) + 2HI(aq) + 5H₂O(l) → CoI₂(H₂O)₆(aq)

Experimental Protocol:

-

Reagents and Equipment:

-

Cobalt(II) oxide (CoO)

-

Hydroiodic acid (HI), 47-57%

-

Distilled water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Crystallization dish

-

Vacuum filtration apparatus

-

Desiccator

-

-

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) oxide to a round-bottom flask containing hydroiodic acid.

-

Gently heat the mixture with stirring to facilitate the reaction. The solution will turn a deep red or green color.

-

Once the cobalt(II) oxide has completely reacted, allow the solution to cool to room temperature.

-

Slowly evaporate the solvent from the resulting solution to induce crystallization of cobalt(II) iodide hexahydrate.

-

Collect the crystals by vacuum filtration and wash with a small amount of ice-cold distilled water.

-

To obtain the dihydrate, the hexahydrate crystals must be carefully dehydrated. This can be achieved by heating under controlled conditions or by drying in a desiccator over a suitable drying agent. The exact temperature and duration will need to be determined empirically to avoid the formation of the anhydrous salt.

-

Method 2: Direct Reaction of Cobalt Metal with Iodine

This method involves the direct synthesis of cobalt(II) iodide from its elements. This is often performed in situ for the preparation of cobalt(II) iodide complexes.[4] The resulting anhydrous cobalt(II) iodide can then be hydrated.

Reaction: Co(s) + I₂(s) → CoI₂(s) CoI₂(s) + 2H₂O(l) → CoI₂(H₂O)₂(s)

Experimental Protocol:

-

Reagents and Equipment:

-

Cobalt powder

-

Iodine crystals

-

Acetonitrile (or other suitable solvent)

-

Inert atmosphere glovebox or Schlenk line

-

Heating mantle with stirrer

-

Round-bottom flask

-

Condenser

-

Vacuum pump

-

-

Procedure:

-

Due to the hygroscopic nature of cobalt(II) iodide, this reaction is best performed under an inert atmosphere.

-

Add an excess of cobalt powder and a limiting amount of iodine to a round-bottom flask in a glovebox.[4]

-

Add acetonitrile to the flask.[4]

-

Heat the mixture to reflux with vigorous stirring. The reaction is indicated by a color change from green to red-brown.[4][5]

-

After the reaction is complete, the excess cobalt powder can be removed by filtration.

-

The solvent is then removed under vacuum to yield anhydrous cobalt(II) iodide.

-

The anhydrous salt is then carefully hydrated by exposing it to a controlled amount of water or moist air to form the dihydrate. The green hydrate will form upon exposure to moisture.[1]

-

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis methodologies described above.

Caption: Workflow for Synthesis Method 1.

Caption: Workflow for Synthesis Method 2.

Safety and Handling

Cobalt(II) iodide is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled from various safety data sheets.

Characterization

The synthesized cobalt(II) iodide dihydrate should be characterized to confirm its identity and purity. The following techniques are recommended:

| Technique | Expected Results |

| Melting Point Analysis | Decomposition at 99-101°C.[2] |

| Infrared (IR) Spectroscopy | Presence of characteristic O-H stretching and bending vibrations from the water of hydration. |

| X-ray Diffraction (XRD) | The diffraction pattern should match the known crystal structure of CoI₂·2H₂O. |

| Elemental Analysis | The experimentally determined percentages of Co, I, H, and O should correspond to the theoretical values for CoI₂·2H₂O. |

Conclusion

The synthesis of cobalt(II) iodide dihydrate can be reliably achieved through the acidification of cobalt(II) oxide followed by controlled dehydration, or by the direct reaction of cobalt and iodine followed by hydration. Careful control of the reaction conditions, particularly the amount of water for hydration, is critical to obtaining the desired dihydrate form. Proper safety measures must be employed throughout the synthesis and handling of this compound. The characterization techniques outlined will ensure the identity and purity of the final product, making it suitable for further research and development applications.

References

- 1. Cobalt(II) iodide - Wikipedia [en.wikipedia.org]

- 2. COBALT(II) IODIDE DIHYDRATE | 13455-29-3 [amp.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Unraveling the Crystalline Architecture of Cobalt(II) Iodide Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cobalt(II) Iodide and its Hydrates

Cobalt(II) iodide is an inorganic compound with the chemical formula CoI₂. It is known to exist in several forms, including two anhydrous polymorphs (α- and β-forms) and a hydrated salt, most commonly the hexahydrate.[1] The anhydrous forms adopt the cadmium halide crystal structure.[1] The hexahydrate's structure is characterized by the presence of discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and iodide anions.[1] While cobalt(II) iodide dihydrate is commercially available, its detailed crystal structure has not been publicly documented. This guide will provide the known structural parameters of the anhydrous and hexahydrate forms to serve as a reference point.

Crystallographic Data of Cobalt(II) Iodide Anhydrous and Hexahydrate

The following tables summarize the key crystallographic data for the α-anhydrous and hexahydrate forms of cobalt(II) iodide.

Table 1: Crystallographic Data for α-Cobalt(II) Iodide (Anhydrous)

| Parameter | Value |

| Chemical Formula | CoI₂ |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| Lattice Parameters | a = 3.96 Å, c = 6.65 Å |

| α = 90°, β = 90°, γ = 120° | |

| Unit Cell Volume | 89.9 ų |

| Coordination Geometry | Octahedral |

Data sourced from the Materials Project.

Table 2: Crystallographic Data for Cobalt(II) Iodide Hexahydrate

| Parameter | Value |

| Chemical Formula | [Co(H₂O)₆]I₂ |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| Lattice Parameters | a = 10.34 Å, c = 10.05 Å |

| α = 90°, β = 90°, γ = 120° | |

| Unit Cell Volume | 931.2 ų |

| Coordination Geometry | Octahedral (for [Co(H₂O)₆]²⁺) |

Note: The crystal structure of the hexahydrate consists of isolated [Co(H₂O)₆]²⁺ octahedra and I⁻ anions.[1]

Experimental Protocols

Synthesis of Cobalt(II) Iodide Hydrates

A general method for the preparation of hydrated cobalt(II) iodide involves the reaction of cobalt(II) oxide or cobalt(II) carbonate with hydroiodic acid.[1]

Materials:

-

Cobalt(II) oxide (CoO) or Cobalt(II) carbonate (CoCO₃)

-

Hydroiodic acid (HI) (typically 47-57%)

-

Distilled water

-

Ethanol or acetone (for washing)

-

Beakers, magnetic stirrer, heating plate, filtration apparatus

Procedure:

-

In a well-ventilated fume hood, a stoichiometric amount of cobalt(II) oxide or carbonate is slowly added to a stirred solution of hydroiodic acid. The reaction is exothermic.

-

The mixture is gently heated and stirred until the cobalt salt is completely dissolved, resulting in a pinkish-red solution.

-

The solution is then concentrated by slow evaporation on a heating plate at a controlled temperature.

-

Crystals of hydrated cobalt(II) iodide will form upon cooling the concentrated solution. The degree of hydration will depend on the crystallization conditions (temperature, concentration, and solvent).

-

The crystals are isolated by filtration, washed with a small amount of cold ethanol or acetone to remove any residual acid, and then dried in a desiccator.

Single-Crystal X-ray Diffraction Analysis

To determine the crystal structure of a compound such as cobalt(II) iodide dihydrate, single-crystal X-ray diffraction is the definitive technique.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Goniometer head for crystal mounting.

-

Cryosystem for low-temperature data collection (optional but recommended).

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of the target compound, free of cracks and other defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

-

Validation and Analysis: The final crystal structure is validated using various crystallographic checks. Bond lengths, bond angles, and other geometric parameters are then calculated from the refined atomic coordinates.

Workflow for Synthesis and Structural Determination

The following diagram illustrates the logical workflow from the synthesis of a cobalt(II) iodide hydrate to its full structural characterization.

Caption: Experimental workflow for the synthesis and crystallographic analysis of cobalt(II) iodide hydrates.

Conclusion

While the precise crystal structure of cobalt(II) iodide dihydrate remains to be elucidated, the structural data for its anhydrous and hexahydrated analogues provide valuable insights into the coordination chemistry of cobalt(II) with iodide and water ligands. The experimental protocols detailed in this guide offer a robust methodology for the synthesis of cobalt(II) iodide hydrates and the subsequent determination of their crystal structures using single-crystal X-ray diffraction. The successful crystallization and structural analysis of cobalt(II) iodide dihydrate would be a valuable contribution to the field of inorganic chemistry and materials science.

References

An In-depth Technical Guide to Cobalt(II) Iodide Dihydrate for Researchers and Drug Development Professionals

An authoritative guide on the physical and chemical properties of Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O), providing researchers, scientists, and drug development professionals with essential data, experimental protocols, and structural information.

Introduction

Cobalt(II) iodide dihydrate is a hydrated form of cobalt(II) iodide, appearing as green, hygroscopic crystals. While the anhydrous and hexahydrate forms of cobalt(II) iodide have been more extensively studied, the dihydrate is a compound of interest in various chemical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of cobalt(II) iodide dihydrate, including its synthesis, structure, and reactivity.

Physical Properties

Cobalt(II) iodide dihydrate exhibits distinct physical properties that are crucial for its handling and application in experimental settings. A summary of these properties is presented in the table below.

| Property | Value |

| Appearance | Green crystals |

| Molecular Formula | CoI₂·2H₂O |

| Molecular Weight | 348.77 g/mol |

| Melting Point | 100 °C (decomposes)[1] |

| Solubility in Water | Soluble; solution is red below 20°C and olive green between 20°C and 40°C.[1] |

| Density | 2.90 g/cm³[1] |

Chemical Properties

Cobalt(II) iodide dihydrate is a reactive compound, with its chemistry largely dictated by the cobalt(II) center and the iodide and water ligands.

Decomposition: Upon heating, cobalt(II) iodide dihydrate loses its water of hydration and subsequently decomposes. The decomposition process begins at its melting point of 100 °C.[1]

Hygroscopicity: The compound is hygroscopic, readily absorbing moisture from the atmosphere. This property necessitates storage in a dry, inert environment to prevent changes in its hydration state and composition.

Reactivity: The cobalt(II) center can be oxidized to cobalt(III) in the presence of strong oxidizing agents. The iodide ligands can also undergo oxidation. In solution, the water ligands can be displaced by other Lewis bases, leading to the formation of various cobalt(II) complexes.

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis of a hydrated cobalt(II) iodide is outlined below. The precise conditions for obtaining the dihydrate would require empirical optimization.

Caption: Generalized workflow for the synthesis of hydrated cobalt(II) iodide.

Experimental Protocol for Thermogravimetric Analysis (TGA):

To determine the water content and decomposition profile of a synthesized cobalt(II) iodide hydrate, thermogravimetric analysis can be employed.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cobalt(II) iodide hydrate is placed in a TGA sample pan (typically alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify mass loss steps corresponding to dehydration and decomposition.

The logical relationship for interpreting TGA data is illustrated below.

Caption: Logical flow for the interpretation of TGA data of a hydrated cobalt salt.

Spectroscopic Data

Detailed spectroscopic data for cobalt(II) iodide dihydrate are not extensively reported. However, based on the known properties of similar cobalt(II) complexes, the following spectroscopic characteristics can be anticipated:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules. A band corresponding to the H-O-H bending vibration would likely appear around 1600-1650 cm⁻¹.

-

Raman Spectroscopy: Raman spectroscopy can also be used to probe the vibrations of the water molecules and the Co-I bonds.

-

UV-Visible Spectroscopy: The UV-Vis spectrum in aqueous solution would be expected to show absorptions characteristic of the [Co(H₂O)₆]²⁺ ion, which is typically pink. The color change to olive green at higher temperatures suggests a change in the coordination environment of the cobalt(II) ion.[1]

Structure

The precise crystal structure of cobalt(II) iodide dihydrate has not been definitively determined in the available literature. However, it is expected that the cobalt(II) ion would be in an octahedral coordination environment, with the iodide ions and water molecules acting as ligands. The anhydrous form of cobalt(II) iodide adopts a cadmium iodide structure.[3]

Applications in Research and Drug Development

While specific applications for cobalt(II) iodide dihydrate are not well-documented, cobalt compounds, in general, are of interest in several areas relevant to drug development and research:

-

Catalysis: Cobalt complexes are used as catalysts in a variety of organic reactions.

-

Biological Mimics: Cobalt can substitute for other metals in biological systems, allowing for spectroscopic and mechanistic studies of metalloproteins.

-

Radiopharmaceuticals: The radioactive isotope ⁶⁰Co is a vital source of gamma rays for radiation therapy.

Conclusion

Cobalt(II) iodide dihydrate is a compound with interesting, though not fully characterized, physical and chemical properties. This guide has summarized the available data and provided a framework for its synthesis and characterization. Further research is needed to fully elucidate its crystal structure, spectroscopic properties, and reactivity, which may open up new avenues for its application in research and development.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Iodide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the magnetic properties of cobalt(II) iodide dihydrate (CoI₂·2H₂O). It covers the theoretical basis for its paramagnetism, expected quantitative values based on related compounds, and detailed protocols for experimental determination.

Theoretical Background: Magnetism in Cobalt(II) Complexes

Cobalt(II) is a transition metal ion with a d⁷ electron configuration. In the presence of ligands, the five d-orbitals are no longer degenerate. For most common geometries, such as octahedral, the orbitals split into a lower energy t₂g set and a higher energy e_g set.

With weak-field ligands like iodide and water, the energy gap between these orbital sets (Δ_o) is small. Consequently, it is more energetically favorable for the electrons to occupy the higher energy orbitals rather than to pair up, resulting in a high-spin complex. A high-spin octahedral Co(II) ion possesses three unpaired electrons, which is the primary source of its paramagnetic behavior.

The ground state term for a high-spin octahedral Co(II) ion is ⁴T₁g . A key feature of a 'T' term is its threefold orbital degeneracy. This means that in addition to the magnetic moment arising from the electron spins (the spin-only moment), there is a significant contribution from the orbital angular momentum of the electrons. This orbital contribution typically causes the experimentally observed effective magnetic moment (µ_eff) to be considerably higher than the spin-only value (µ_so).

The spin-only magnetic moment can be calculated using the formula: µ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. For Co(II) (n=3), the calculated spin-only value is √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.). However, due to the unquenched orbital angular momentum of the ⁴T₁g ground state, experimental values for high-spin octahedral Co(II) complexes typically fall in the range of 4.1 to 5.2 B.M.[1].

Magnetic Properties of Cobalt(II) Iodide Species

While specific experimental data for the magnetic susceptibility of cobalt(II) iodide dihydrate (CoI₂·2H₂O) is not prominently available in the surveyed literature, its magnetic properties can be reliably inferred from its anhydrous counterpart and related hydrated Co(II) complexes. The anhydrous form, CoI₂, features octahedrally coordinated cobalt ions and is known to be paramagnetic[2][3]. The hexahydrated form consists of discrete octahedral [Co(H₂O)₆]²⁺ cations[2]. It is highly probable that the dihydrate also features a high-spin octahedral coordination environment around the Co(II) center, likely through a polymeric structure with bridging iodide ions and coordinated water molecules.

The table below summarizes the known magnetic data for anhydrous CoI₂ and provides the expected range for a typical high-spin octahedral Co(II) complex, which serves as a strong proxy for the dihydrate form.

| Compound | Formula | Molar Mass ( g/mol ) | Molar Susceptibility (χ_M) | Effective Magnetic Moment (µ_eff) |

| Cobalt(II) Iodide (anhydrous) | CoI₂ | 312.74 | +10,760 x 10⁻⁶ cm³/mol[2][4] | ~5.2 B.M. (calculated at 298 K) |

| Cobalt(II) Iodide Dihydrate (Expected) | CoI₂·2H₂O | 348.77 | — | 4.1 - 5.2 B.M. |

Note: The effective magnetic moment for anhydrous CoI₂ was calculated from its molar susceptibility using the equation µ_eff = 2.828√(χ_M * T) at T = 298 K.

Experimental Protocol: Determination by Evans Balance

The Evans balance is a modern and efficient instrument for determining magnetic susceptibility, operating on the principle of the Gouy method but measuring the force the sample exerts on a pair of suspended magnets[5][6][7]. It is well-suited for microscale samples[5].

Instrumentation

-

Evans Magnetic Susceptibility Balance (e.g., Sherwood Scientific MSB)

-

Sample tube (precision bore)

-

Analytical balance (for weighing the sample)

-

Spatula and packing rod

Procedure

-

Instrument Warm-up : Turn on the Evans Balance and allow it to stabilize for at least 10-15 minutes[7].

-

Zero the Balance : With the sample chamber empty, adjust the 'ZERO' knob until the digital display reads 000.

-

Measure Empty Tube : Place an empty, clean sample tube into the holder. Record the reading, R₀. This value accounts for the diamagnetism of the glass tube.

-

Sample Preparation :

-

Weigh the empty sample tube on an analytical balance (m_tube).

-

Carefully pack the powdered CoI₂·2H₂O sample into the tube. The key to an accurate measurement is uniform packing[7]. Add small amounts of powder and gently tap the tube on a hard surface to ensure even settling.

-

The sample length (l) should ideally be between 1.5 cm and 3.5 cm[7].

-

Weigh the filled tube (m_filled) and calculate the mass of the sample (m = m_filled - m_tube).

-

-

Measure Sample : Place the packed sample tube into the holder on the Evans Balance. Record the new reading, R.

-

Instrument Calibration (if necessary) : For the highest accuracy, the balance should be calibrated with a substance of known magnetic susceptibility, such as HgCo(SCN)₄. The procedure is identical, and the instrument constant (C) is determined.

Data Analysis and Interpretation

The data obtained from the Evans Balance is used to calculate the mass susceptibility (χ_g), molar susceptibility (χ_M), and finally, the effective magnetic moment (µ_eff).

-

Calculate Mass Susceptibility (χ_g) : The mass susceptibility is calculated using the following formula: χ_g = [C * l * (R - R₀)] / [10⁹ * m]

-

C : Balance calibration constant (instrument-specific).

-

l : Sample length (in cm).

-

R : Reading for the tube with the sample.

-

R₀ : Reading for the empty tube.

-

m : Mass of the sample (in g).

-

-

Calculate Molar Susceptibility (χ_M) : This converts the mass susceptibility to a molar basis. χ_M = χ_g * M

-

M : Molar mass of CoI₂·2H₂O (348.77 g/mol ).

-

-

Correct for Diamagnetism (χ'_M) : The measured molar susceptibility (χ_M) includes both the paramagnetic contribution from the unpaired electrons and a smaller diamagnetic contribution from all the paired electrons in the compound. To isolate the paramagnetic component, this diamagnetic effect must be subtracted. χ'_M = χ_M - χ_D

-

χ'_M : Diamagnetically corrected molar susceptibility.

-

χ_D : The sum of diamagnetic contributions from all atoms and bonds in the molecule (Pascal's constants). For CoI₂·2H₂O, this is calculated as:

-

Co²⁺ = -12 x 10⁻⁶ cm³/mol

-

I⁻ = -50.6 x 10⁻⁶ cm³/mol (x2)

-

H₂O = -13.0 x 10⁻⁶ cm³/mol (x2)

-

Total χ_D = (-12 - 101.2 - 26.0) x 10⁻⁶ = -139.2 x 10⁻⁶ cm³/mol.

-

-

-

Calculate Effective Magnetic Moment (µ_eff) : Finally, the effective magnetic moment is calculated from the corrected molar susceptibility. µ_eff = 2.828 * √[χ'_M * T]

-

T : Absolute temperature in Kelvin (K).

-

The value of µ_eff is given in Bohr Magnetons (B.M.).

-

The resulting µ_eff value can be compared to the theoretical spin-only value and the expected range for high-spin octahedral Co(II) to confirm the electronic structure and coordination geometry of the complex.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cobalt(II) iodide - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. fizika.si [fizika.si]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Evans balance - Wikipedia [en.wikipedia.org]

- 7. nebula.wsimg.com [nebula.wsimg.com]

Spectroscopic and Structural Characterization of Cobalt(II) Iodide Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of cobalt(II) iodide dihydrate (CoI₂·2H₂O), a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental data for the dihydrate form, this guide presents expected spectroscopic data based on the known properties of analogous cobalt(II) halide hydrates. Detailed experimental protocols for obtaining UV-Vis and IR spectra are also provided, alongside a structural representation of the coordination environment of the cobalt(II) ion.

Physicochemical Properties

Cobalt(II) iodide and its hydrates are inorganic compounds with notable magnetic and spectroscopic characteristics. The anhydrous form is hygroscopic and readily absorbs atmospheric moisture to form hydrates. While the hexahydrate is well-documented, the dihydrate represents a lower hydration state that can be crucial in specific synthetic and formulation processes.

| Property | Value |

| Chemical Formula | CoI₂·2H₂O |

| Molecular Weight | 348.77 g/mol |

| Appearance | Expected to be a colored crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

UV-Vis Spectroscopy

The electronic spectrum of cobalt(II) iodide dihydrate in the solid state is expected to be dominated by d-d transitions of the Co²⁺ ion. The coordination environment of the cobalt ion, likely an octahedral or distorted octahedral geometry with iodide and water ligands, will dictate the precise energies of these transitions.

Expected UV-Vis Absorption Maxima (Diffuse Reflectance)

| Wavelength (λmax) | Assignment | Expected Appearance |

| ~500 - 600 nm | ⁴T₁g(F) → ⁴T₁g(P) | A prominent band in the visible region |

| ~1100 - 1300 nm | ⁴T₁g(F) → ⁴T₂g(F) | A weaker band in the near-infrared region |

Note: The exact peak positions and intensities can vary depending on the specific coordination geometry and crystal packing.

Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy

This method is suitable for obtaining UV-Vis spectra of solid powder samples.

-

Instrument: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).

-

Reference Material: A high-reflectance material such as BaSO₄ or a calibrated Spectralon® standard.

-

Sample Preparation:

-

Grind a small amount of the cobalt(II) iodide dihydrate sample to a fine, uniform powder using an agate mortar and pestle.

-

The sample can be measured directly or diluted with the reference material (e.g., 1-10% sample in BaSO₄) to optimize signal intensity. The mixture should be thoroughly homogenized.

-

-

Measurement:

-

Record a baseline spectrum of the reference material.

-

Load the prepared sample into the sample holder and acquire the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-1400 nm).

-

The instrument software can be used to convert the reflectance data to absorbance using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance.

-

Infrared (IR) Spectroscopy

The infrared spectrum of cobalt(II) iodide dihydrate will provide information about the vibrational modes of the water molecules of hydration and potentially the cobalt-oxygen and cobalt-iodide bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3500 - 3000 | O-H stretching vibrations of coordinated water molecules (ν(O-H)) |

| 1630 - 1600 | H-O-H bending vibration of coordinated water molecules (δ(H-O-H)) |

| Below 600 | Co-O and Co-I stretching vibrations |

Note: The O-H stretching band is often broad due to hydrogen bonding within the crystal lattice.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered cobalt(II) iodide dihydrate sample directly onto the ATR crystal.

-

-

Measurement:

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is usually collected as an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Structural Representation

The following diagram illustrates a possible coordination environment around a central cobalt(II) ion in a simplified, hypothetical structure of cobalt(II) iodide dihydrate.

Caption: A logical diagram of the plausible coordination of a central cobalt(II) ion with iodide and water ligands in cobalt(II) iodide dihydrate.

An In-depth Technical Guide on the Thermal Decomposition of Cobalt(II) Iodide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt(II) iodide dihydrate (CoI₂·2H₂O). Due to a lack of extensive published data specifically for the dihydrate form, this guide combines available information with established principles from the thermal analysis of analogous hydrated cobalt(II) halides to present a scientifically grounded projection of its decomposition pathway.

Introduction

Cobalt(II) iodide and its hydrated forms are inorganic compounds with applications in catalysis and as moisture indicators. Understanding the thermal stability and decomposition pathway of these materials is crucial for their application in various fields, including in the synthesis of novel materials and for safety in handling and storage. This guide focuses on the dihydrate form, CoI₂·2H₂O.

Physicochemical Properties

Before delving into its thermal decomposition, it is essential to understand the basic properties of cobalt(II) iodide dihydrate.

| Property | Value | Reference |

| Molecular Formula | CoH₄I₂O₂ | |

| Molecular Weight | 348.77 g/mol | |

| Appearance | Brownish-red crystals | [1] |

| Melting Point | 99-101°C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

Thermal Decomposition Pathway

The thermal decomposition of hydrated metal halides typically proceeds in a stepwise manner, beginning with dehydration followed by the decomposition of the anhydrous salt at higher temperatures.

Based on data from analogous compounds, such as cobalt(II) chloride hydrate and cobalt(II) iodide hexahydrate, the thermal decomposition of cobalt(II) iodide dihydrate is expected to follow a two-step process[2][3].

Step 1: Dehydration

The initial step involves the loss of the two molecules of water of crystallization to form anhydrous cobalt(II) iodide.

CoI₂·2H₂O(s) → CoI₂(s) + 2H₂O(g)

The theoretical mass loss for this step can be calculated as follows:

-

Molecular weight of 2H₂O: 2 * (2 * 1.008 + 15.999) = 36.03 g/mol

-

Molecular weight of CoI₂·2H₂O: 348.77 g/mol

-

Theoretical % mass loss: (36.03 / 348.77) * 100% ≈ 10.33%

This dehydration is expected to occur around the documented decomposition temperature of 99-101°C[1].

Step 2: Decomposition of Anhydrous Cobalt(II) Iodide

At significantly higher temperatures, the anhydrous cobalt(II) iodide will decompose. The decomposition products of anhydrous cobalt(II) iodide are reported to include hydrogen iodide and metal oxides[4][5].

A possible decomposition reaction in the presence of air/oxygen is:

2CoI₂(s) + 3O₂(g) → 2CoO(s) + 2I₂(g)

Further oxidation of cobalt(II) oxide to other cobalt oxides (e.g., Co₃O₄) is also possible at elevated temperatures.

The following diagram illustrates the proposed logical relationship in the decomposition process.

References

Cobalt(II) Iodide Dihydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Cobalt(II) iodide dihydrate. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment when handling this compound.

Hazard Identification and Classification

Cobalt(II) iodide dihydrate is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and eye irritation, and may lead to skin sensitization.[1][2][3] There is also evidence to suggest that it may be a suspected mutagen.[3][4]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for Cobalt(II) iodide is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3][7] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3][7] |

| Carcinogenicity | Category 1B | H350: May cause cancer[3] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[8] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | CoI₂·2H₂O |

| Molecular Weight | 348.77 g/mol |

| Appearance | Black powder or crystals[6][7] |

| Odor | Odorless[7] |

| Melting Point | >515 °C (anhydrous)[1] |

| Boiling Point | 570 °C (anhydrous)[6] |

| Density | 5.45 g/mL at 25 °C (anhydrous)[1] |

| Solubility in Water | 67.0 g/100 mL[6] |

| Stability | Stable under recommended storage conditions.[1] Light sensitive and hygroscopic.[1][7] |

Toxicological Information

While specific toxicological data for Cobalt(II) iodide dihydrate is limited, data from the closely related compound, Cobalt(II) chloride, provides an indication of its potential toxicity. Prolonged exposure to iodides may lead to skin rashes, headaches, and irritation of mucous membranes.[1]

| Toxicity Endpoint | Value | Species | Note |

| Acute Oral Toxicity (LD50) | 537 mg/kg | Rat | Data for Cobalt(II) chloride[8] |

| Acute Dermal Toxicity (LD50) | >2,000 mg/kg | Rat | Data for Cobalt(II) chloride[8] |

| Acute Inhalation Toxicity (LC50) | No data available |

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Ventilation: Work with Cobalt(II) iodide dihydrate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | |

| - Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |

| - Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or P1 respirator should be worn.[1] |

Safe Handling and Storage

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store under an inert gas due to its hygroscopic and light-sensitive nature.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving Cobalt(II) iodide dihydrate. These should be adapted to specific experimental needs and performed in accordance with institutional safety guidelines.

Weighing and Transferring Cobalt(II) Iodide Dihydrate Solid

-

Preparation:

-

Ensure all necessary PPE is worn (lab coat, gloves, safety goggles).

-

Perform the procedure within a chemical fume hood.

-

Designate a specific area for weighing and decontaminate it before and after use.

-

-

Procedure:

-

Use a clean, dry weighing boat or paper.

-

Carefully scoop the desired amount of Cobalt(II) iodide dihydrate from the stock container onto the weighing vessel. Avoid creating dust.

-

Close the stock container immediately after use.

-

To transfer the weighed solid, gently tap the weighing vessel to guide the powder into the receiving flask or beaker. A powder funnel can be used to minimize spillage.

-

-

Cleanup:

-

Wipe the spatula and weighing area with a damp cloth or paper towel to collect any residual dust.

-

Dispose of the weighing boat/paper and cleaning materials as hazardous waste.

-

Preparing a Cobalt(II) Iodide Dihydrate Solution

-

Preparation:

-

Wear appropriate PPE (lab coat, gloves, safety goggles).

-

Conduct the procedure in a chemical fume hood.

-

-

Procedure:

-

Weigh the required amount of Cobalt(II) iodide dihydrate following the protocol in section 6.1.

-

Place a stir bar in a beaker or flask of appropriate size.

-

Add the desired solvent (e.g., deionized water) to the beaker, typically about 80% of the final volume.

-

While stirring, slowly add the weighed Cobalt(II) iodide dihydrate to the solvent.

-

Continue stirring until the solid is completely dissolved.

-

Once dissolved, transfer the solution to a volumetric flask.

-

Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

-

Bring the solution to the final volume with the solvent.

-

Stopper and invert the flask several times to ensure homogeneity.

-

-

Storage:

-

Transfer the prepared solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.

-

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Spill Response

In the event of a spill, follow the established emergency procedures. The general workflow for a minor spill is outlined below. For major spills, evacuate the area and contact emergency services.

Disposal Considerations

All waste containing Cobalt(II) iodide dihydrate should be treated as hazardous waste.

-

Solid Waste: Collect solid waste, including contaminated PPE and cleaning materials, in a sealed, clearly labeled container.

-

Liquid Waste: Collect aqueous solutions in a designated, sealed waste container.

-

Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain.[1]

This technical guide is intended to provide comprehensive safety and handling information for Cobalt(II) iodide dihydrate. It is not a substitute for proper training and adherence to institutional safety protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with any hazardous chemical.

References

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. Cobaltous iodide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. echemi.com [echemi.com]

- 6. Cobalt(II) iodide - Wikipedia [en.wikipedia.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Literature review on cobalt(II) iodide complexes

An In-depth Technical Guide on Cobalt(II) Iodide Complexes

Cobalt(II) iodide (CoI₂) is an inorganic compound that serves as a precursor in the synthesis of various coordination complexes.[1][2] These complexes exhibit a range of interesting structural, magnetic, and spectroscopic properties, which are highly dependent on the nature of the ligands coordinated to the cobalt center. This technical guide provides a comprehensive literature review of cobalt(II) iodide complexes, focusing on their synthesis, characterization, and key properties. It is intended for researchers, scientists, and professionals in the fields of chemistry and materials science.

Synthesis of Cobalt(II) Iodide Complexes

The synthesis of cobalt(II) iodide complexes typically involves the reaction of cobalt(II) iodide with a stoichiometric amount of the desired ligand in a suitable solvent. Due to the hygroscopic nature of cobalt(II) iodide, it is often prepared in situ from the reaction of cobalt metal powder with iodine in a coordinating solvent like acetonitrile.[3] The resulting cobalt(II) iodide solution is then reacted with the ligand.

Several classes of ligands have been successfully used to synthesize cobalt(II) iodide complexes, including:

-

N-donor ligands: Pyridine and its derivatives, 1,2-bis(arylimino)acenaphthene (BIAN), and 1,4-diazabuta-1,3-diene (DAD) ligands have been shown to form stable complexes with cobalt(II) iodide.[3][4]

-

P-donor ligands: Alkylphosphine and arylphosphine ligands have also been employed in the synthesis of cobalt(II) iodide complexes.[5][6]

-

Macrocyclic ligands: Pyridine-based macrocyclic ligands have been used to create cobalt(II) iodide complexes with specific coordination geometries.[7][8]

The choice of ligand and reaction conditions can influence the coordination geometry of the resulting complex, which in turn affects its physical and chemical properties.

Characterization of Cobalt(II) Iodide Complexes

A variety of analytical techniques are employed to characterize cobalt(II) iodide complexes:

-

Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and the coordination geometry of the cobalt ion.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the ligands and to confirm their coordination to the cobalt center. For instance, the C=N stretching frequency in BIAN ligands can indicate the redox state of the ligand.[3]

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to elucidate the coordination environment of the Co(II) ion.[9][10] The color of the complexes is a direct result of these electronic transitions.[11][12][13]

-

Magnetic Susceptibility Measurements: These measurements are crucial for understanding the magnetic properties of the complexes, such as their spin state and magnetic anisotropy. Many cobalt(II) complexes are paramagnetic due to the presence of unpaired electrons.[3][4][14][15]

-

Cyclic Voltammetry: This electrochemical technique is used to study the redox behavior of the complexes, particularly those with redox-active ligands.[3]

Properties and Applications of Cobalt(II) Iodide Complexes

Cobalt(II) iodide complexes exhibit a range of interesting properties, with potential applications in various fields:

-

Magnetic Materials: A significant area of research focuses on the magnetic properties of cobalt(II) iodide complexes. Some of these complexes exhibit slow magnetic relaxation in an applied magnetic field, classifying them as field-induced single-ion magnets (SIMs).[3][16][17] This property arises from the magnetic anisotropy of the Co(II) ion, which can be tuned by the choice of ligand.[3][7]

-

Catalysis: Cobalt complexes, in general, are known to be active catalysts in various organic reactions.[18] Cobalt(II) iodide complexes with phosphine ligands, when activated with methylaluminoxane (MAO), have been shown to be highly active catalysts for butadiene polymerization.[5]

-

Thermochromism: Some cobalt(II) complexes exhibit thermochromism, a property where the color of the compound changes with temperature.[11][12][13][19][20] This phenomenon is often associated with a change in the coordination geometry of the cobalt ion.[12][13]

-

Biological Activity: While the biological activity of cobalt(II) iodide complexes is not as extensively studied as other cobalt complexes, research has shown that cobalt complexes, in general, can exhibit a range of biological effects, including antimicrobial and anticancer activity.[21][22][23][24][25][26][27] The mechanism of action is often related to the ability of the cobalt ion to interact with biological molecules like proteins and DNA.[21][24]

Quantitative Data

The following tables summarize key quantitative data for selected cobalt(II) iodide complexes reported in the literature.

Table 1: Crystallographic and Bond Parameter Data for Selected Cobalt(II) Iodide Complexes.

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Co-N (Å) | Co-I (Å) | N-Co-N (°) | I-Co-I (°) | Ref. |

| [(dpp-BIAN)CoI₂]·MeCN | C₃₈H₄₃CoI₂N₃ | Monoclinic | P2₁/n | 14.237(3) | 16.108(3) | 16.331(3) | 108.03(3) | 2.073(3), 2.090(3) | 2.5343(7), 2.5346(6) | 81.24(12) | 109.33(2) | [3] |

| [(Py)₂CoI₂] | C₁₀H₁₀CoI₂N₂ | Monoclinic | C2/c | 12.396(3) | 7.6327(9) | 15.013(3) | 99.49(3) | 2.041(7) | 2.5643(11) | 106.7(4) | 115.80(7) | [3] |

| [CoI₂(Mes-DAD)] | C₂₀H₂₆CoI₂N₂ | Monoclinic | P2₁/c | 10.123(2) | 14.215(3) | 16.541(3) | 106.98(3) | 2.08(1), 2.10(1) | 2.541(2), 2.548(2) | 81.4(4) | 109.85(6) | [4] |

Table 2: Magnetic and Spectroscopic Data for Selected Cobalt(II) Iodide Complexes.

| Complex | χₘT at 300 K (cm³ mol⁻¹ K) | D (cm⁻¹) | Key IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) | Ref. |

| [(dpp-BIAN)CoI₂]·MeCN | 2.93 | -22.6 | 1600-1646 (C=N) | - | [3] |

| [(Py)₂CoI₂] | 2.48 | -5.9 | 1604 (C=N) | - | [3] |

| [CoI₂(Mes-DAD)] | 3.25 | 17.2 | - | - | [4] |

Experimental Protocols

Synthesis of [(Py)₂CoI₂][3]

-

In situ preparation of CoI₂: Crystalline iodine (0.254 g, 1 mmol) and an excess of powdered metallic cobalt are placed in a vial with acetonitrile. The mixture is heated to facilitate the reaction, forming a {CoI₂ · xMeCN} adduct.

-

Removal of solvent: The acetonitrile is removed from the adduct by drying in a dynamic vacuum at 120 °C for 3 hours.

-

Complexation: Toluene (25 mL) is condensed into the vial containing the anhydrous CoI₂. Pyridine (0.158 g, 2 mmol) is then added.

-

Crystallization: The vial is sealed and heated in an oil bath at 130 °C until the CoI₂ is completely dissolved, resulting in a blue solution. Slow cooling of the reaction mixture (10 °C per hour) leads to the formation of blue needle-shaped single crystals suitable for X-ray diffraction.

Synthesis of [(dpp-BIAN)CoI₂]·MeCN[3]

-

In situ preparation of CoI₂: Cobalt diiodide (1 mmol) is prepared in situ in acetonitrile from iodine (0.254 g, 1 mmol) and an excess of powdered metallic cobalt.

-

Complexation: The ligand 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) (0.5 g, 1 mmol) is added to the cobalt diiodide solution. The color of the reaction mixture instantly changes from green to red-brown.

-

Crystallization: Crystallization from acetonitrile at room temperature yields red crystals in the form of parallelepipeds.

Visualizations

The following diagrams illustrate key concepts and workflows related to cobalt(II) iodide complexes.

Caption: Experimental workflow for the synthesis and characterization of cobalt(II) iodide complexes.

References

- 1. Cobalt(II) iodide - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Some Novel Cobalt Diphenylphosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Thermochromism, stability and thermodynamics of cobalt(ii) complexes in newly synthesized nitrate based ionic liquid and its photostability - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. ijsrp.org [ijsrp.org]

- 16. researchgate.net [researchgate.net]

- 17. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Page loading... [wap.guidechem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. iris.unipa.it [iris.unipa.it]

- 21. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro biological activity of cobalt(II) complexes with salicylaldimine ligands in microbial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Cobalt Complexes as Antiviral and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Technical Guide to the Hydration States of Cobalt(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the various hydration states of cobalt(II) iodide (CoI₂). The document details the synthesis, structural characteristics, and physicochemical properties of the anhydrous and hydrated forms of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Cobalt(II) Iodide and its Hydrates

Cobalt(II) iodide is an inorganic compound that exists in several hydration states, each exhibiting distinct physical and chemical properties. The primary forms are the anhydrous salt (CoI₂) and its hexahydrate (CoI₂·6H₂O).[1] A dihydrate form (CoI₂·2H₂O) is also known to exist. The coordination environment of the cobalt(II) ion changes with the degree of hydration, leading to noticeable variations in color, crystal structure, and stability. Anhydrous CoI₂ is sometimes utilized as an indicator for the presence of water.[1]

Physicochemical Properties of Cobalt(II) Iodide Hydration States

The properties of the different hydration states of cobalt(II) iodide are summarized in the table below, offering a comparative view of their key characteristics.

| Property | Anhydrous Cobalt(II) Iodide (α-form) | Cobalt(II) Iodide Dihydrate | Cobalt(II) Iodide Hexahydrate |

| Formula | CoI₂ | CoI₂·2H₂O | CoI₂·6H₂O |

| Molar Mass ( g/mol ) | 312.74 | 348.77 | 420.83 |

| Appearance | Black hexagonal crystals | Green crystals | Red crystals |

| Density (g/cm³) | 5.584 | Not available | 2.79 |

| Melting Point (°C) | 515-520 (under vacuum) | 100 (decomposes) | 130 (decomposes) |

| Solubility in Water | 67.0 g/100 mL | Soluble | Soluble |

| Crystal System | Trigonal | Not available | Hexagonal |

| Space Group | P-3m1 | Not available | Not available |

Synthesis and Interconversion of Hydration States

The various hydration states of cobalt(II) iodide can be synthesized and interconverted through controlled reaction and dehydration processes.

Synthesis of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

The hexahydrate is typically prepared by the reaction of a cobalt(II) source with hydroiodic acid.[1]

Experimental Protocol:

-

Reactant Preparation: In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) oxide or cobalt(II) carbonate to a beaker containing 57% hydroiodic acid with constant stirring.

-

Reaction: The mixture is gently heated and stirred until the cobalt salt is completely dissolved, resulting in a red solution.

-

Crystallization: The resulting solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of red CoI₂·6H₂O crystals.

-

Isolation and Drying: The crystals are isolated by vacuum filtration, washed with a small amount of ice-cold distilled water, and then with a volatile organic solvent (e.g., diethyl ether). The crystals are then dried in a desiccator over a suitable drying agent.

Dehydration of Cobalt(II) Iodide Hexahydrate

Thermal dehydration of the hexahydrate leads to the formation of lower hydrates and ultimately the anhydrous form. The process can be monitored by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocol for Thermal Analysis:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of CoI₂·6H₂O is placed in an alumina or platinum TGA pan.

-

TGA/DSC Analysis: The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve will show mass loss corresponding to the removal of water molecules, while the DSC curve will indicate the endothermic nature of these dehydration steps.

The dehydration process is expected to occur in stages, with the formation of intermediate hydrates before the final anhydrous product is obtained.

Caption: Proposed dehydration pathway of cobalt(II) iodide hexahydrate.

Structural Analysis

The coordination environment of the cobalt(II) ion is a key determinant of the properties of its iodide hydrates.

Anhydrous Cobalt(II) Iodide (α-CoI₂)

The α-form of anhydrous CoI₂ adopts a trigonal crystal structure with the space group P-3m1. In this structure, each cobalt(II) ion is octahedrally coordinated to six iodide ions. The Co-I bond length is approximately 2.69 Å.

Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

In the hexahydrate, the cobalt(II) ion exists as the hexaaquacobalt(II) complex cation, [Co(H₂O)₆]²⁺.[1] This complex has an octahedral geometry with the cobalt ion at the center and six water molecules coordinated to it. The iodide ions are not directly bonded to the cobalt but are present as counter-ions in the crystal lattice.

Caption: Schematic of the [Co(H₂O)₆]²⁺ complex in the hexahydrate.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Selection: A high-quality single crystal of the hydrate (typically 0.1-0.3 mm in size) is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the precise atomic positions, bond lengths, and bond angles.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for characterizing the different hydration states of cobalt(II) iodide, as the electronic environment of the cobalt ion is highly sensitive to its coordination.

UV-Visible Spectroscopy

The color of cobalt(II) complexes is due to d-d electronic transitions. The octahedral [Co(H₂O)₆]²⁺ ion in the hexahydrate is pink in aqueous solution. As water ligands are replaced by iodide ions or upon dehydration, the coordination geometry can change, leading to a shift in the absorption bands and a change in color. For instance, tetrahedral cobalt(II) complexes are typically blue.

Experimental Protocol for UV-Visible Spectroscopy:

-

Solution Preparation: Prepare aqueous solutions of cobalt(II) iodide of known concentrations.

-

Spectral Acquisition: Record the UV-Visible absorption spectrum of each solution using a spectrophotometer over a range of approximately 300-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the d-d transitions.

Infrared Spectroscopy

Infrared (IR) spectroscopy can be used to identify the presence of water molecules and to probe their coordination to the metal center. The O-H stretching and H-O-H bending vibrations of water in the hydrates will give rise to characteristic absorption bands in the IR spectrum.

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground cobalt(II) iodide hydrate.

-

Spectral Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the O-H stretch (typically in the range of 3000-3600 cm⁻¹) and H-O-H bend (around 1600-1650 cm⁻¹). Shifts in these bands can provide information about the strength of the Co-O bond and hydrogen bonding within the crystal lattice.

Caption: General experimental workflow for the synthesis and characterization of cobalt(II) iodide hydrates.

References

Methodological & Application

Application Notes and Protocols for Cobalt(II) Iodide Dihydrate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cobalt(II) iodide dihydrate as a catalyst in various cross-coupling reactions. Cobalt catalysis offers a cost-effective and reactive alternative to traditional palladium- or nickel-based systems for the formation of carbon-carbon bonds.

Introduction

Cobalt-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, enabling the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp³)–C(sp³) bonds.[1][2] Cobalt(II) iodide (CoI₂), and its dihydrate form, serve as an effective precatalyst for several key transformations, including Suzuki-Miyaura, Kumada, and Negishi couplings.[3][4][5] The use of earth-abundant cobalt presents economic and environmental advantages over precious metal catalysts. These reactions often proceed via mechanisms involving radical intermediates, offering unique reactivity and selectivity.[2][6][7]

Data Presentation: Comparative Reaction Parameters

The following table summarizes typical reaction conditions and yields for various cobalt-catalyzed cross-coupling reactions. While specific examples may use other cobalt(II) salts, cobalt(II) iodide can be employed under similar conditions.

| Cross-Coupling Type | Cobalt Source (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | CoCl₂ (15) | trans-N,N'-dimethylcyclohexane-1,2-diamine (15) | KOMe | DMA | 80 | 12 | up to 95 | [6] |

| Kumada | Co(acac)₃ (5) | PN ligand | Grignard reagent | THF | 25 | 12 | up to 88 | [1] |

| Negishi | CoCl₂·2LiCl (10) | TMEDA | Organozinc reagent | THF | 25 | 16 | up to 88 | [3] |

| Suzuki-Miyaura | CoBr₂ (5) | Phenoxy-imine (FI) ligand (5) | KOMe | DMA | 80 | 12 | 34-95 | [8] |

| Decarboxylative Negishi | CoBr₂ (10) | None | Organozinc reagent | Dioxane | 80 | 12 | up to 90 | [9] |

Experimental Protocols

Safety Precaution: Cobalt compounds are potentially toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving organometallic reagents (Grignard, organozinc) must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Cobalt-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from procedures using other cobalt(II) halides and is applicable for cobalt(II) iodide dihydrate.[6][7][10]

Materials:

-

Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

-

Appropriate ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine)

-

Aryl boronic ester (e.g., neopentylglycol ester)

-

Alkyl or aryl halide/triflate

-

Base (e.g., potassium methoxide, KOMe)

-

Anhydrous solvent (e.g., N,N-dimethylacetamide, DMA)

-

Inert atmosphere supplies (nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add cobalt(II) iodide dihydrate (5-15 mol%), the ligand (5-15 mol%), the aryl boronic ester (1.5 equivalents), and the base (1.25 equivalents).

-

Add the anhydrous solvent (e.g., DMA) and stir the mixture for 10-15 minutes at room temperature.

-

Add the alkyl or aryl halide/triflate (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Cobalt-Catalyzed Kumada Coupling

This protocol is based on established methods for cobalt-catalyzed Kumada couplings.[1][5]

Materials:

-

Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

-

Ligand (optional, but can improve performance, e.g., a phosphine ligand)

-

Grignard reagent (in THF or diethyl ether)

-

Alkyl or aryl halide

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Inert atmosphere supplies

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add cobalt(II) iodide dihydrate (1-5 mol%) and the ligand, if used.

-

Add the anhydrous solvent (e.g., THF).

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the aryl or alkyl halide (1.0 equivalent).

-

Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at the specified temperature for the required time (typically 2-16 hours), monitoring its progress.

-

Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product via flash column chromatography.

General Protocol for Cobalt-Catalyzed Negishi Coupling

This protocol is a general representation of cobalt-catalyzed Negishi reactions.[3][9]

Materials:

-

Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

-

Ligand (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA)

-

Organozinc reagent

-

Alkyl or aryl halide/triflate

-

Anhydrous solvent (e.g., THF or dioxane)

-

Inert atmosphere supplies

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, add cobalt(II) iodide dihydrate (5-10 mol%) and the ligand to a dry reaction flask.

-

Add the anhydrous solvent, followed by the alkyl or aryl halide/triflate (1.0 equivalent).

-

Add the organozinc reagent (1.2-2.0 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.

-

Monitor the reaction by an appropriate method (TLC, GC-MS).

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Perform an aqueous work-up by extracting with an organic solvent.

-

Dry the combined organic phases, concentrate, and purify the residue by column chromatography.

Mandatory Visualizations

General Workflow for Cobalt-Catalyzed Cross-Coupling

Caption: General catalytic cycle for cobalt-catalyzed cross-coupling reactions.

Signaling Pathway of Cobalt Catalysis

Caption: Logical flow of a cobalt-catalyzed cross-coupling experiment.

References

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt-catalyzed negishi cross-coupling reactions of (hetero)arylzinc reagents with primary and secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verification Required - Princeton University Library [oar.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. Verification Required - Princeton University Library [oar.princeton.edu]

Application Notes and Protocols for Cobalt(II) Iodide Dihydrate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Cobalt(II) iodide dihydrate (CoI₂·2H₂O) is a versatile inorganic compound with emerging applications in various fields of materials science. Its utility stems from its role as a precursor for the synthesis of a range of cobalt-containing materials, including catalysts, magnetic materials, and components for energy devices. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of related materials, and quantitative data to support further research and development.

Application Notes

Cobalt(II) iodide dihydrate serves as a valuable starting material in several areas of materials science:

-

Catalysis: Cobalt compounds are known for their catalytic activity in a variety of organic transformations. Materials derived from cobalt(II) iodide can act as catalysts in reactions such as oxidations and C-H functionalizations. The iodide counter-ion can also play a cooperative role in the catalytic cycle, enhancing reactivity and selectivity.[1]

-

Magnetic Materials: Cobalt is a ferromagnetic element, and its compounds are central to the development of advanced magnetic materials. Cobalt(II) iodide can be used as a precursor to synthesize single-ion magnets (SIMs), which are individual molecules that exhibit magnetic hysteresis, a property essential for high-density information storage at the molecular level.

-

Energy Storage and Conversion: Cobalt-based materials are critical components in energy technologies. In dye-sensitized solar cells (DSSCs), cobalt complexes are used in electrolytes as redox mediators, offering potential advantages over traditional iodide/triiodide systems.[2][3][4] While not always directly synthesized from the dihydrate, the fundamental chemistry is closely related. Cobalt oxides, which can be prepared from cobalt precursors, are also investigated for their use in batteries and for photoelectrochemical water splitting.

-

Coordination Polymers and MOFs: Cobalt(II) iodide can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have highly ordered porous structures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

Experimental Protocols

While specific protocols starting from cobalt(II) iodide dihydrate are not abundantly available in the literature, the following protocols for analogous cobalt-based materials can be adapted. Researchers should consider the solubility and reactivity of CoI₂·2H₂O when substituting it for other cobalt salts.

Protocol 1: Hydrothermal Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles

This protocol describes a general method for synthesizing cobalt oxide nanoparticles, which have applications in catalysis and energy storage. The precursor can be adapted to use cobalt(II) iodide dihydrate.

Materials:

-

Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, adaptable for cobalt(II) iodide dihydrate)

-

Urea (CO(NH₂)₂)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer

-

Oven

-

Centrifuge

Procedure:

-

Dissolve 2.91 g of a cobalt(II) salt (e.g., CoCl₂·6H₂O, adjust molar equivalent for CoI₂·2H₂O) and 0.72 g of urea in 50 mL of deionized water with continuous stirring to form a homogeneous solution.

-